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Compound of Interest

Compound Name: 6-lodo-5-methyl-2-oxindole

Cat. No.: B15203097

Application Notes and Protocols for Researchers
Introduction

6-lodo-5-methyl-2-oxindole is a key heterocyclic building block in medicinal chemistry,
primarily utilized in the synthesis of potent kinase inhibitors. The oxindole core is recognized as
a "privileged scaffold,” frequently appearing in a variety of biologically active compounds and
approved drugs. The presence of an iodine atom at the 6-position provides a reactive handle
for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse
substituents to explore structure-activity relationships (SAR) and develop novel drug
candidates. This document provides detailed application notes and experimental protocols for
the use of 6-lodo-5-methyl-2-oxindole in the synthesis of pharmaceutical intermediates, with
a focus on kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2
(VEGFR-2).

Chemical Properties and Synthesis
Chemical Structure:

IUPAC Name: 6-lodo-5-methyl-1,3-dihydro-2H-indol-2-one CAS Number: 1823333-29-4
Molecular Formula: CoHsINO Molecular Weight: 273.07 g/mol

A plausible synthetic route to 6-lodo-5-methyl-2-oxindole can be adapted from procedures for
similar halogenated oxindoles. The synthesis commences with the commercially available 2-
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amino-5-methylbenzoic acid.

Protocol 1: Synthesis of 6-lodo-5-methyl-2-oxindole

This protocol is a multi-step synthesis adapted from known procedures for analogous
compounds.

Step 1: Synthesis of 2-lodo-5-methylbenzoic acid

e Suspend 2-amino-5-methylbenzoic acid (1 equivalent) in a solution of concentrated
hydrochloric acid.

e Cool the suspension to 0-5 °C in an ice bath.

e Add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, maintaining the
temperature below 5 °C.

 Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
 In a separate flask, dissolve potassium iodide (KI) (1.5 equivalents) in water.

o Slowly add the diazonium salt solution to the potassium iodide solution. Effervescence will be
observed.

» Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

o Collect the precipitate by filtration, wash with cold water and sodium thiosulfate solution to
remove excess iodine, and then with water again.

o Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford
2-lodo-5-methylbenzoic acid.

Step 2: Synthesis of (2-lodo-5-methylphenyl)methanol

e Dissolve 2-lodo-5-methylbenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF)
under an inert atmosphere (e.g., nitrogen or argon).

e Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of borane-tetrahydrofuran complex (BHs-THF) (2.5 equivalents) in THF
dropwise.

After the addition is complete, allow the reaction to warm to room temperature and stir for
12-16 hours.

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow
addition of methanol, followed by water.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield (2-lodo-5-methylphenyl)methanol.

Step 3: Synthesis of 1-(Chloromethyl)-2-iodo-5-methylbenzene

Dissolve (2-lodo-5-methylphenyl)methanol (1 equivalent) in anhydrous dichloromethane
(DCM).

Cool the solution to 0 °C.
Add thionyl chloride (SOCI2) (1.2 equivalents) dropwise.

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting
material is consumed.

Carefully pour the reaction mixture into ice-water and separate the organic layer.
Wash the organic layer with saturated sodium bicarbonate solution and brine.

Dry over anhydrous sodium sulfate and concentrate under reduced pressure to give 1-
(chloromethyl)-2-iodo-5-methylbenzene.

Step 4: Synthesis of 2-(2-lodo-5-methylphenyl)acetonitrile

In a flask, add sodium cyanide (NaCN) (1.5 equivalents) to dimethyl sulfoxide (DMSO).

Heat the mixture to 90 °C.
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e Add a solution of 1-(chloromethyl)-2-iodo-5-methylbenzene (1 equivalent) in DMSO
dropwise.

e Maintain the reaction at 90 °C for 2-3 hours.
e Cool the reaction mixture and pour it into water.
o Extract the product with ethyl acetate.

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate.

 Purify the crude product by column chromatography to obtain 2-(2-lodo-5-
methylphenyl)acetonitrile.

Step 5: Synthesis of 6-lodo-5-methyl-2-oxindole

» Dissolve 2-(2-lodo-5-methylphenyl)acetonitrile (1 equivalent) in a mixture of acetic acid and
concentrated sulfuric acid.

» Heat the reaction mixture to 80-90 °C for 2-4 hours.

e Cool the reaction to room temperature and pour it onto ice.

o Collect the resulting precipitate by filtration.

» Wash the solid with water and a small amount of cold ethanol.

e Dry the solid under vacuum to yield 6-lodo-5-methyl-2-oxindole.

Application in Pharmaceutical Synthesis: Kinase
Inhibitors

6-lodo-5-methyl-2-oxindole serves as a versatile starting material for the synthesis of a
variety of kinase inhibitors. The iodine atom at the 6-position is readily functionalized using
palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and
Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl,
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heteroaryl, alkenyl, and amino moieties, which can interact with key residues in the ATP-
binding pocket of kinases.

A primary target for inhibitors derived from the oxindole scaffold is VEGFR-2, a key regulator of
angiogenesis.[1][2][3] Inhibition of VEGFR-2 signaling can disrupt the formation of new blood
vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth and
metastasis.[1][2][3]

Signaling Pathway of VEGFR-2

The diagram below illustrates the signaling pathway initiated by the binding of Vascular
Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leading to downstream signaling
cascades that promote cell proliferation and angiogenesis.
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Click to download full resolution via product page

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols for Cross-Coupling
Reactions

The following protocols provide detailed methodologies for the functionalization of 6-lodo-5-
methyl-2-oxindole.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis
of 6-Aryl-5-methyl-2-oxindoles
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This protocol describes a typical procedure for the palladium-catalyzed coupling of 6-lodo-5-
methyl-2-oxindole with an arylboronic acid.

Workflow Diagram:

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling experimental workflow.
Procedure:

» To areaction vessel, add 6-lodo-5-methyl-2-oxindole (1 equivalent), the desired
arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.05 equivalents), and a base such as
potassium carbonate (K2COs, 2-3 equivalents).

e Add a degassed solvent mixture, for example, a 4.1 mixture of 1,4-dioxane and water.
» Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
¢ Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 4-12 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Upon completion, cool the reaction mixture to room temperature.

 Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x
volume).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-
5-methyl-2-oxindole.

Protocol 3: Heck Coupling for the Synthesis of 6-
Alkenyl-5-methyl-2-oxindoles

This protocol outlines a general procedure for the palladium-catalyzed reaction between 6-
lodo-5-methyl-2-oxindole and an alkene.

Procedure:

o Combine 6-lodo-5-methyl-2-oxindole (1 equivalent), the alkene (1.5-2 equivalents), a
palladium source such as Palladium(ll) acetate (Pd(OAc)z, 0.05-0.1 equivalents), a
phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.1-0.2 equivalents), and a base (e.g.,
triethylamine or potassium carbonate, 2-3 equivalents) in a reaction vessel.

e Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
e Degas the mixture by bubbling with an inert gas for 15-20 minutes.

e Heat the reaction to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.
 After completion, cool the reaction to room temperature.

» Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl
acetate).

» Wash the combined organic extracts with water and brine, dry over anhydrous sodium
sulfate, and remove the solvent in vacuo.

» Purify the residue by column chromatography to yield the 6-alkenyl-5-methyl-2-oxindole
product.
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Protocol 4: Buchwald-Hartwig Amination for the
Synthesis of 6-Amino-5-methyl-2-oxindoles

This protocol provides a method for the palladium-catalyzed C-N bond formation between 6-
lodo-5-methyl-2-oxindole and an amine.

Procedure:

» To an oven-dried reaction tube, add 6-lodo-5-methyl-2-oxindole (1 equivalent), a palladium
precatalyst (e.g., Pdz(dba)s, 0.02-0.05 equivalents), a suitable phosphine ligand (e.qg.,
Xantphos or BINAP, 0.04-0.1 equivalents), and a strong, non-nucleophilic base such as
sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2COs) (1.5-2 equivalents).

o Seal the tube with a septum and purge with an inert gas.

e Add the amine (1.2-1.5 equivalents) and a dry, degassed solvent such as toluene or dioxane
via syringe.

e Heat the reaction mixture to 80-110 °C for 12-24 hours.
» Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

e Once complete, cool the reaction to room temperature, dilute with an organic solvent, and
filter through a pad of celite.

o Concentrate the filtrate and purify the crude product by column chromatography to afford the
6-amino-5-methyl-2-oxindole derivative.

Data Presentation: Biological Activity of
Representative Derivatives

The following table summarizes the in vitro biological activity of representative 6-substituted-5-
methyl-2-oxindole derivatives, analogous to compounds that can be synthesized from 6-lodo-
5-methyl-2-oxindole, against VEGFR-2 kinase.
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Compound ID R G-rc.)up ate- Synthetic Method VEGFR-2 ICso0 (nM)
position

A-1 Phenyl Suzuki-Miyaura 150

A-2 3-Pyridyl Suzuki-Miyaura 85

A-3 4-Fluorophenyl Suzuki-Miyaura 120

B-1 Styrenyl Heck 250

B-2 Prop-1-en-2-yl Heck 310

C-1 Morpholino Buchwald-Hartwig 450

C-2 N-Methylpiperazinyl Buchwald-Hartwig 200

Note: The data presented are representative values from literature for analogous compounds
and serve as a guideline for the expected activity of derivatives synthesized from 6-lodo-5-
methyl-2-oxindole.

Conclusion

6-lodo-5-methyl-2-oxindole is a valuable and versatile building block for the synthesis of
novel pharmaceutical agents, particularly kinase inhibitors. The protocols and data presented
herein provide a comprehensive guide for researchers and scientists in drug development to
utilize this scaffold in the discovery of new therapeutics. The adaptability of palladium-catalyzed
cross-coupling reactions at the 6-position allows for extensive chemical space exploration,
facilitating the optimization of potency and selectivity of drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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